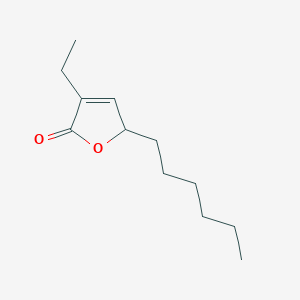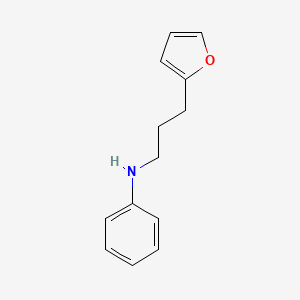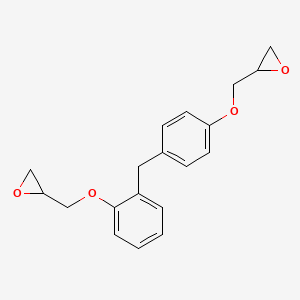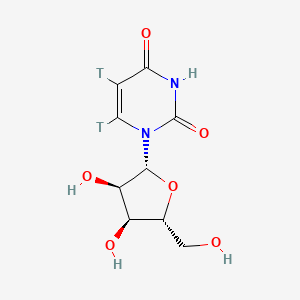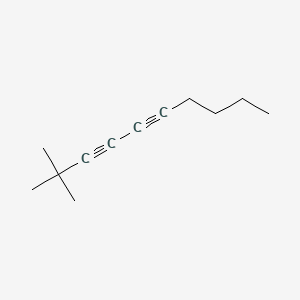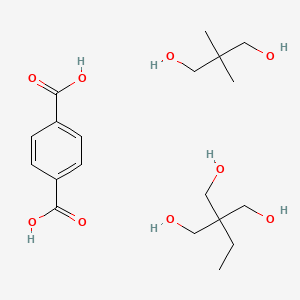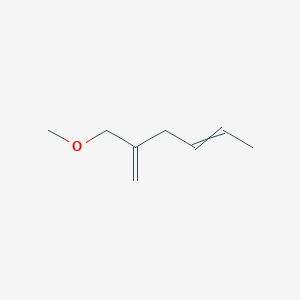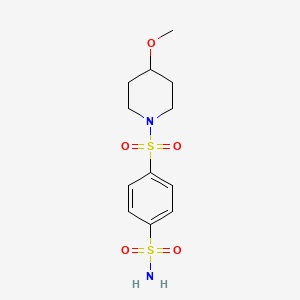
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione is a heterocyclic compound that contains a benzothiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione typically involves the reaction of 2-methylbenzothiadiazine with trichloromethylating agents under controlled conditions. One common method includes the use of trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted benzothiadiazine derivatives.
Scientific Research Applications
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its ability to inhibit certain enzymes in pests.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione involves the interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and pesticidal applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- 2-Methyl-3-(dichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- 2-Methyl-3-(chloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Uniqueness
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s ability to interact with nucleophilic sites, making it a potent inhibitor of certain enzymes.
Properties
CAS No. |
54433-17-9 |
|---|---|
Molecular Formula |
C9H7Cl3N2O2S |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-methyl-3-(trichloromethyl)-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H7Cl3N2O2S/c1-14-8(9(10,11)12)13-6-4-2-3-5-7(6)17(14,15)16/h2-5H,1H3 |
InChI Key |
QPMNEBXUVFCWAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2S1(=O)=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


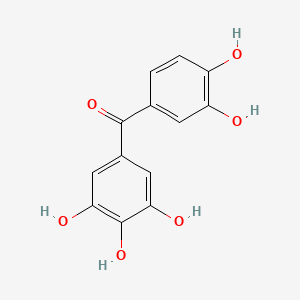

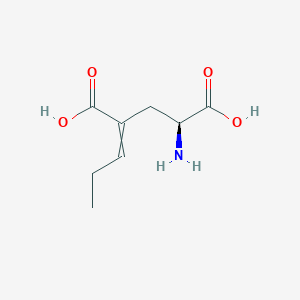

![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
